N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Description
This compound features a pyrrolidin-5-one core substituted with a 4-fluorophenyl group at position 1. The 3-position of the pyrrolidinone is linked via a carboxamide bridge to a piperazine ring, which is further functionalized with a furan-2-carbonyl group.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c21-14-3-5-16(6-4-14)25-13-15(12-18(25)26)22-20(28)24-9-7-23(8-10-24)19(27)17-2-1-11-29-17/h1-6,11,15H,7-10,12-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQKDMILQTPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:
N-Arylation of Pyrazolone: This step uses copper (I) iodide as a catalyst to form an intermediate amine.
Coupling with Propionic Acid: The intermediate amine is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (a coupling reagent).
Deprotection: The final step involves deprotecting the Boc group using HCl in 1,4-dioxane to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure is defined by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O3 |
| Molecular Weight | 345.37 g/mol |
| IUPAC Name | This compound |
This compound interacts with various biological targets, primarily through the inhibition of specific enzymes involved in critical metabolic pathways.
Target Enzymes:
- Dihydropteroate Synthase: The compound may inhibit this enzyme, which is crucial in folic acid synthesis, impacting bacterial growth and proliferation.
- Receptors: The fluorophenyl group enhances hydrophobic interactions with target receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity:
Studies have shown that compounds similar to this one can inhibit bacterial growth by targeting folic acid synthesis pathways. The inhibition of dihydropteroate synthase leads to reduced levels of dihydrofolate, essential for DNA synthesis in bacteria.
Anticancer Potential:
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression.
Neuroprotective Effects:
Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption: Rapidly absorbed after administration.
- Distribution: Widely distributed in body tissues, with a preference for lipid-rich environments due to its hydrophobic characteristics.
- Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine, with some metabolites detectable in feces.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy:
- A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Cancer Cell Line Testing:
- In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
-
Neuroprotection Assessment:
- Research involving neuronal cultures exposed to oxidative stress showed that the compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are compared below based on substituent variations, physicochemical properties, and reported biological activities.
Table 1: Key Structural Analogs and Their Properties
*Calculated using molecular formula C₂₁H₂₂FN₃O₄.
Key Findings from Comparative Analysis
Substituent Position Effects :
- The 4-fluorophenyl group in the target compound is critical for hydrophobic interactions, as seen in Aceperone’s CNS activity . In contrast, the 3-fluorophenyl isomer (mentioned in ) may exhibit reduced efficacy due to steric hindrance .
Biological Activity Trends :
- Piperazine-carboxamide analogs with halogenated aryl groups (e.g., Y1D in ) show affinity for receptors like 5-HT₂A and dopamine D4, suggesting the target compound may share similar pharmacological profiles .
- Compounds with methoxy substituents () exhibit lower cytotoxicity, likely due to reduced membrane permeability .
Cytotoxic Potential: Benzhydrylpiperazine derivatives () with bulky substituents (e.g., compound 25, IC₅₀ = 1.29 μM against MCF-7) highlight the importance of aromatic groups in anticancer activity . The target compound’s furan moiety may offer comparable steric bulk for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
